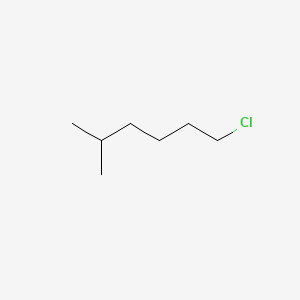

1-Chloro-5-methylhexane

Beschreibung

Contextual Significance in Organic Chemistry Research

In the vast field of organic chemistry, haloalkanes are considered foundational molecules for the synthesis of more complex structures. alevelchemistryhelp.co.uk 1-Chloro-5-methylhexane, as a primary chloroalkane, is a valuable building block. smolecule.com Its significance lies in its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a variety of functional groups, thereby allowing for the construction of a wide array of other compounds. smolecule.comsavemyexams.com This reactivity makes it a useful starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.comevitachem.com For instance, the reaction of this compound with cyanide ions is a known pathway to increase the carbon chain length, a crucial step in the synthesis of many organic molecules. savemyexams.com

The study of such reactions involving simple haloalkanes like this compound provides fundamental insights into reaction mechanisms, such as the bimolecular nucleophilic substitution (SN2) pathway. studymind.co.ukacs.org Researchers utilize this compound in kinetic studies to understand the factors that influence reaction rates, such as reactant concentrations. savemyexams.comacs.orgchegg.com Furthermore, its well-defined structure makes it suitable as a reference material in analytical techniques like gas chromatography and mass spectrometry. smolecule.com There is also emerging research into its potential applications in material science, specifically in the synthesis of ionic liquids. smolecule.com

Structural Attributes and their Influence on Reactivity Research

The reactivity of this compound is intrinsically linked to its molecular structure. smolecule.com As a primary haloalkane, the carbon atom bonded to the chlorine atom is attached to only one other alkyl group, which has significant implications for its reaction mechanisms. science-revision.co.uk This structural arrangement minimizes steric hindrance, making the electrophilic carbon atom readily accessible to nucleophiles. Consequently, this compound predominantly undergoes SN2 reactions, which involve a single-step mechanism where the nucleophile attacks the carbon atom at the same time as the chlorine atom (the leaving group) departs. analia-sanchez.netstudymind.co.uk

The carbon-chlorine (C-Cl) bond is a key feature of its structure. The difference in electronegativity between carbon and chlorine creates a polar bond, with the carbon atom carrying a partial positive charge and the chlorine atom a partial negative charge. studymind.co.uk This polarity makes the carbon atom susceptible to attack by nucleophiles. wikipedia.org While the C-Cl bond is polar, its bond strength is a more dominant factor in determining reactivity compared to other haloalkanes. science-revision.co.uk The C-Cl bond is weaker than the carbon-fluorine (C-F) bond but stronger than the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. upertis.ac.id This results in chloroalkanes like this compound being more reactive than fluoroalkanes but less reactive than bromoalkanes and iodoalkanes in nucleophilic substitution reactions. savemyexams.comstudymind.co.uk

Computational studies on similar monochloroalkanes have been used to determine properties such as bond angles, which are expected to be approximately 109.5° around the tetrahedral carbon centers, with minor deviations due to steric effects. The molecule also exhibits conformational flexibility due to rotation around its carbon-carbon single bonds.

Research Trajectories of Haloalkanes and Monochloroalkanes

The study of haloalkanes has a long history, with the first synthesis of a haloalkane, chloroethane, dating back to the 15th century. wikipedia.org The systematic investigation of these compounds began in the 19th century with the advancement of organic chemistry. wikipedia.org Early research focused on the synthesis of haloalkanes through methods like the addition of halogens to alkenes and the conversion of alcohols. wikipedia.org

In the 20th century, the utility of haloalkanes expanded significantly, leading to their widespread use as refrigerants, solvents, and propellants. wikipedia.org However, this also led to the discovery of their environmental impact, such as the ozone-depleting effects of chlorofluorocarbons (CFCs). wikipedia.org This discovery prompted a major shift in haloalkane research towards understanding their environmental fate and developing more benign alternatives. nih.gov

Current research on haloalkanes and monochloroalkanes is diverse. One major area of focus is their application in the synthesis of bioactive compounds and natural products. bsu.byffhdj.com The development of new catalytic systems and reaction methodologies continues to enhance their synthetic utility. ffhdj.com Another significant research trend is the use of computational chemistry to predict the properties and reactivity of haloalkanes. diva-portal.orgmdpi.com These theoretical studies provide valuable insights into reaction mechanisms and can aid in the design of new synthetic routes. diva-portal.org Furthermore, there is ongoing research into the spectroscopic characterization of haloalkanes to develop more sensitive and accurate analytical methods for their detection and quantification. mdpi.comfrontiersin.org The enzymatic degradation of haloalkanes using haloalkane dehalogenases is another active area of research, driven by the need for bioremediation of halogenated pollutants. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15Cl | nih.govscbt.com |

| Molecular Weight | 134.65 g/mol | nih.govscbt.com |

| CAS Number | 33240-56-1 | nih.govscbt.com |

| Boiling Point | 150 °C at 760 mmHg | N/A |

| Density | 0.864 g/cm³ | N/A |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Isoheptyl chloride | smolecule.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| FTIR Spectroscopy | Data available from neat and ATR-neat techniques. | nih.gov |

| Raman Spectroscopy | FT-Raman spectrum has been recorded. | nih.gov |

| Mass Spectrometry | Electron ionization mass spectrum is available in the NIST database. | N/A |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESHSLGUAPTMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067757 | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-56-1 | |

| Record name | 1-Chloro-5-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANE, 1-CHLORO-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Chloro 5 Methylhexane

Halogenation Strategies for 1-Chloro-5-methylhexane Synthesis

Halogenation, the substitution of a hydrogen atom with a halogen, is a direct method for synthesizing alkyl halides. For this compound, this typically involves the chlorination of a suitable alkane precursor. smolecule.com

Free Radical Chlorination of 5-Methylhexane Precursors

The synthesis of this compound can be achieved through the free radical chlorination of 5-methylhexane. smolecule.com This reaction is characteristic of alkanes, which are generally inert but react with halogens under specific conditions. vedantu.com The process is initiated by energy input, either heat or light, and proceeds via a radical chain mechanism. libretexts.org

However, the free radical chlorination of alkanes is notoriously unselective. wikipedia.org The chlorine radical can abstract any of the hydrogen atoms on the 5-methylhexane molecule. The structure of 5-methylhexane presents primary, secondary, and tertiary hydrogens, each with different reactivities toward radical abstraction. The general order of reactivity for C-H bonds is tertiary > secondary > primary. wikipedia.org At 30 °C, the relative rates of reaction are approximately 4.43 for tertiary, 3.25 for secondary, and 1 for primary hydrogens. wikipedia.org This leads to a mixture of monochlorinated isomers, including this compound, 2-chloro-5-methylhexane, and 3-chloro-2-methylhexane, among others. ontosight.aimasterorganicchemistry.com Controlling the reaction to favor the desired 1-chloro isomer is challenging, often requiring specific conditions or separation of the resulting product mixture. libretexts.org

Table 1: Reactivity of Hydrogen Atoms in Free Radical Chlorination This table illustrates the general relative reactivity rates that influence product distribution in the chlorination of alkanes.

| Hydrogen Type | Relative Reaction Rate at 30 °C |

|---|---|

| Primary (1°) | 1.00 |

| Secondary (2°) | 3.25 |

| Tertiary (3°) | 4.43 |

Data sourced from reference wikipedia.org.

Photochemically Initiated Chlorination Reactions

Photochemical chlorination, or photochlorination, utilizes ultraviolet (UV) light to initiate the halogenation reaction. wikipedia.org This method is a common industrial process for producing chlorinated alkanes. wikipedia.org The reaction mechanism consists of three distinct stages: initiation, propagation, and termination. vedantu.comdoubtnut.com

Initiation: The process begins when a chlorine molecule (Cl₂) absorbs a photon of UV light, causing the homolytic cleavage of the Cl-Cl bond. askfilo.comcollegedunia.com This homolysis generates two highly reactive chlorine radicals (Cl•). doubtnut.com

Propagation: This stage involves a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the 5-methylhexane precursor, forming a molecule of hydrogen chloride (HCl) and a 5-methylhexyl radical. libretexts.org Second, this alkyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form the this compound product and regenerating a chlorine radical, which continues the chain reaction. libretexts.org

Termination: The chain reaction concludes when two radicals combine to form a stable molecule. This can occur through the recombination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. wikipedia.org

Alkylation Approaches in this compound Synthesis

Alkylation reactions provide an alternative to direct halogenation, often allowing for greater control and specificity in building the target molecule's carbon skeleton. mt.com These methods involve the formation of new carbon-carbon bonds. wikipedia.org

Alkylation Utilizing Chlorinated Intermediates

This synthetic strategy involves coupling a smaller chlorinated molecule with an alkylating agent. smolecule.com Alkyl halides are common substrates in alkylation reactions, serving as electrophiles that react with nucleophiles. wikipedia.orglibretexts.org For instance, a primary alkyl halide can be reacted with an organometallic compound, such as an organocuprate (Gilman reagent), in a coupling reaction. A theoretical pathway to this compound could involve the reaction of lithium diisobutylcuprate with a molecule like 1-bromo-3-chloropropane. The cuprate (B13416276) would selectively displace the more reactive bromide, forming the C-C bond and leaving the chloride intact. Such methods offer a more controlled construction of the carbon framework compared to free-radical halogenation.

Grignard Reagent Mediated Routes Followed by Chlorination

A highly versatile and common method for forming specific carbon-carbon bonds involves the use of Grignard reagents. sigmaaldrich.com A plausible and controlled synthesis of this compound can be achieved through a multi-step process starting with a smaller alkyl halide. smolecule.com

The synthetic pathway proceeds as follows:

Formation of the Grignard Reagent: Isobutyl bromide is reacted with magnesium metal in dry diethyl ether to form isobutylmagnesium bromide. sigmaaldrich.com It is crucial to maintain anhydrous conditions as Grignard reagents react with water. sigmaaldrich.com

Reaction with an Epoxide: The prepared Grignard reagent is then reacted with ethylene (B1197577) oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbons of the epoxide ring, causing it to open. Subsequent acidification with a weak acid (e.g., H₃O⁺ workup) yields the primary alcohol, 5-methyl-1-hexanol (B128172). masterorganicchemistry.com

Chlorination of the Alcohol: The final step is the conversion of 5-methyl-1-hexanol to this compound. This is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. organic-chemistry.org Common reagents for this transformation include thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). This step proceeds with high yield and specificity for the primary position, avoiding the isomeric mixtures seen in free-radical chlorination.

Nucleophilic Substitution Reaction Mechanisms

The synthesis and reactions of alkyl halides are fundamentally governed by nucleophilic substitution mechanisms. uci.edu The two primary mechanisms are the Sₙ1 and Sₙ2 reactions. wikipedia.org Since this compound is a primary alkyl halide, its synthesis from an alcohol and its subsequent reactions are dominated by the Sₙ2 mechanism. lumenlearning.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. jove.com This "backside attack" results in an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com This pathway is favored for primary and methyl halides due to minimal steric hindrance. masterorganicchemistry.com

In contrast, the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.org The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the alkyl halide. masterorganicchemistry.com This mechanism is favored for tertiary halides because they form the most stable carbocations. For primary halides like this compound, the formation of a primary carbocation is highly energetically unfavorable, making the Sₙ1 pathway non-viable.

Table 2: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Leaving Group | Good leaving group required | Good leaving group required |

Data compiled from references wikipedia.orgmasterorganicchemistry.com.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Bromo-3-chloropropane | C₃H₆BrCl |

| This compound | C₇H₁₅Cl |

| 2-Chloro-5-methylhexane | C₇H₁₅Cl |

| 3-Chloro-2-methylhexane | C₇H₁₅Cl |

| 5-Methyl-1-hexanol | C₇H₁₆O |

| 5-Methylhexane | C₇H₁₆ |

| Chlorine | Cl₂ |

| Diethyl ether | C₄H₁₀O |

| Ethylene oxide | C₂H₄O |

| Hydrogen chloride | HCl |

| Isobutyl bromide | C₄H₉Br |

| Isobutylmagnesium bromide | C₄H₉BrMg |

| Lithium diisobutylcuprate | C₈H₁₈CuLi |

| Magnesium | Mg |

Investigation of SN2 Reactions with Specific Nucleophiles (e.g., Cyanide Ion)

The reaction between this compound, a primary alkyl halide, and the cyanide ion (CN⁻) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.ukchegg.com In this type of reaction, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. chegg.comchegg.com The reaction involves a single concerted step where the nucleophile attacks the carbon atom bonded to the chlorine atom from the side opposite to the leaving group. ucsd.eduquora.com This "backside attack" leads to the simultaneous formation of a new carbon-cyanide bond and the breaking of the carbon-chlorine bond. ucsd.edu

A transition state is formed where the central carbon atom is pentacoordinate, with partial bonds to both the incoming cyanide nucleophile and the outgoing chloride leaving group. ucsd.edu The reaction results in an inversion of the stereochemical configuration at the carbon center, a characteristic feature of SN2 reactions known as Walden inversion. quora.com

The general reaction can be represented as: CH₃(CH₃)CH(CH₂)₄Cl + CN⁻ → CH₃(CH₃)CH(CH₂)₄CN + Cl⁻

The reaction is typically carried out by heating the this compound under reflux with a solution of sodium or potassium cyanide in an ethanol (B145695) solvent. chemguide.co.uk The use of a polar aprotic solvent can favor SN2 reactions. uci.edu The presence of water in the solvent is generally avoided as it can lead to the formation of alcohols as byproducts. chemguide.co.uk

| Reactant | Nucleophile | Product | Reaction Type | Key Features |

| This compound | Cyanide ion (CN⁻) | 6-Methylheptanenitrile | SN2 | Bimolecular, single step, backside attack, inversion of configuration. chegg.comchegg.comucsd.eduquora.com |

Mechanistic Studies on the Formation of Alcohols and Ethers from this compound

The synthesis of alcohols and ethers from this compound involves nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. smolecule.com

Formation of Alcohols: Alcohols are formed when this compound reacts with a hydroxide (B78521) ion (OH⁻), a strong nucleophile. This reaction also follows an SN2 pathway, similar to the reaction with the cyanide ion. The hydroxide ion attacks the electrophilic carbon atom bonded to the chlorine, resulting in the formation of 5-methylhexan-1-ol and a chloride ion.

CH₃(CH₃)CH(CH₂)₄Cl + OH⁻ → CH₃(CH₃)CH(CH₂)₄OH + Cl⁻

The mechanism involves a backside attack by the hydroxide ion, leading to an inversion of configuration at the reaction center. ucsd.edu

Formation of Ethers: Ethers can be synthesized from this compound using the Williamson ether synthesis. byjus.com This method involves the reaction of an alkoxide ion (RO⁻) with the primary alkyl halide. byjus.com The alkoxide, being a potent nucleophile, displaces the chloride ion in an SN2 reaction. byjus.com For instance, reacting this compound with sodium ethoxide (NaOCH₂CH₃) would yield 1-ethoxy-5-methylhexane.

CH₃(CH₃)CH(CH₂)₄Cl + CH₃CH₂O⁻ → CH₃(CH₃)CH(CH₂)₄OCH₂CH₃ + Cl⁻

The reaction is a single-step process characterized by the backside attack of the alkoxide nucleophile. byjus.com For the Williamson ether synthesis to be effective, it is crucial that the alkyl halide is primary, like this compound, to minimize competing elimination reactions. byjus.comprutor.ai

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Hydroxide ion (OH⁻) | 5-Methylhexan-1-ol | SN2 |

| This compound | Alkoxide ion (RO⁻) | Alkoxy-5-methylhexane | Williamson Ether Synthesis (SN2) byjus.com |

Stereochemical Outcomes in Nucleophilic Displacement Reactions

Since this compound is a primary alkyl halide, its nucleophilic substitution reactions predominantly follow the SN2 mechanism. uci.edu A key characteristic of the SN2 reaction is the inversion of stereochemical configuration at the electrophilic carbon atom. ucsd.edu

This inversion occurs because the nucleophile can only attack the carbon from the side opposite to the leaving group, a pathway known as backside attack. ucsd.edu As the nucleophile forms a new bond, the molecule's geometry at the carbon center turns "inside-out". ucsd.edu

If the starting this compound were chiral (which it is not, as the carbon bearing the chlorine is not a stereocenter), the product of an SN2 reaction would have the opposite stereochemical configuration. For example, if a hypothetical (R)-enantiomer of a chiral chloroalkane undergoes an SN2 reaction, the product would be the (S)-enantiomer. ucsd.edu

In the case of this compound, while the carbon atom bonded to chlorine is not a stereocenter, the principle of inversion of configuration is a fundamental aspect of its SN2 reactivity.

In contrast, SN1 reactions, which are not favored for primary alkyl halides like this compound, proceed through a planar carbocation intermediate. wikipedia.org This planarity allows the nucleophile to attack from either side, leading to a mixture of retention and inversion of configuration, often resulting in a racemic mixture if the starting material is chiral. ucsd.eduwikipedia.org

| Reaction Mechanism | Stereochemical Outcome | Rationale |

| SN2 | Inversion of configuration ucsd.edu | Backside attack of the nucleophile. ucsd.edu |

| SN1 | Racemization (mixture of inversion and retention) ucsd.eduwikipedia.org | Planar carbocation intermediate allows for attack from either face. wikipedia.org |

Elimination Reaction Pathways

Dehydrohalogenation Mechanisms Leading to Alkene Formation

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. smolecule.com This process involves the removal of a hydrogen atom and the chlorine atom from adjacent carbon atoms. libretexts.org The reaction is typically promoted by heating the alkyl halide with a strong base. smolecule.comlibretexts.org

The primary mechanism for dehydrohalogenation of a primary alkyl halide like this compound is the E2 (bimolecular elimination) mechanism. iitk.ac.in In an E2 reaction, the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chloride ion leaves simultaneously, all in a single, concerted step. iitk.ac.in This requires an anti-periplanar arrangement of the hydrogen and the leaving group. iitk.ac.in

The reaction with a strong base like potassium hydroxide (KOH) in an alcoholic solvent would yield 5-methylhex-1-ene. libretexts.org

CH₃(CH₃)CH(CH₂)₃CH₂Cl + Base → CH₃(CH₃)CH(CH₂)₂CH=CH₂ + H-Base⁺ + Cl⁻

While E2 is the major pathway, under certain conditions, such as with a weak base and a polar protic solvent, an E1 (unimolecular elimination) reaction could theoretically occur, though it is less favored for primary alkyl halides. iitk.ac.invaia.com The E1 mechanism is a two-step process involving the initial formation of a carbocation, which is the rate-determining step, followed by the removal of a proton by a base to form the alkene. iitk.ac.in

Impact of Base Strength and Reaction Conditions on Elimination Selectivity

The strength and steric bulk of the base, as well as the reaction conditions, play a critical role in determining the outcome of reactions with this compound, particularly in the competition between substitution (SN2) and elimination (E2).

Base Strength: Strong bases favor the E2 elimination pathway. iitk.ac.in Strong, non-bulky bases like hydroxide (OH⁻) or ethoxide (CH₃CH₂O⁻) can act as both nucleophiles (favoring SN2) and bases (favoring E2). Increasing the strength of the base generally increases the rate of the E2 reaction. iitk.ac.in

Steric Hindrance: The use of a sterically hindered, strong base, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), greatly favors the E2 elimination over the SN2 substitution. fiu.edu The bulky base has difficulty accessing the electrophilic carbon for a backside attack (required for SN2) but can more easily abstract a proton from the less hindered β-carbon. fiu.edu

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor E1 reactions, although E1 is less likely for primary halides. uci.edu

| Reaction Condition | Favored Pathway | Product | Rationale |

| Strong, non-hindered base (e.g., NaOH) | SN2/E2 Competition | Mixture of 5-methylhexan-1-ol and 5-methylhex-1-ene | Base can act as both a nucleophile and a base. |

| Strong, sterically hindered base (e.g., KOC(CH₃)₃) | E2 | 5-Methylhex-1-ene | Steric bulk of the base prevents nucleophilic attack, favoring proton abstraction. fiu.edu |

| Weak base/good nucleophile (e.g., CN⁻) | SN2 | 6-Methylheptanenitrile | Favors substitution over elimination. |

| High Temperature | E2 | 5-Methylhex-1-ene | Elimination reactions are entropically favored and thus preferred at higher temperatures. |

Exploration of Radical Reactions Involving this compound

This compound can participate in radical reactions, a pathway distinct from the ionic mechanisms of substitution and elimination. smolecule.com Radical reactions are characterized by the involvement of species with unpaired electrons, known as free radicals. quizlet.com

One common type of radical reaction involving haloalkanes is radical halogenation. While this compound is already a product of halogenation, it can undergo further reaction under radical conditions, such as exposure to UV light. smolecule.comquizlet.com This could lead to the formation of dichlorinated or polychlorinated products.

The mechanism of a radical reaction typically involves three stages:

Initiation: The reaction is initiated by the formation of radicals, often through the homolytic cleavage of a molecule like chlorine (Cl₂) by heat or light to form two chlorine radicals (Cl•). quizlet.com

Propagation: The chlorine radical can then abstract a hydrogen atom from this compound to form hydrogen chloride (HCl) and a new alkyl radical. This alkyl radical can then react with another molecule of Cl₂ to form a dichlorinated hexane (B92381) and a new chlorine radical, continuing the chain reaction.

Termination: The reaction ceases when two radicals combine with each other. quizlet.com For example, two alkyl radicals could combine, or an alkyl radical could combine with a chlorine radical.

The position of the second chlorination would depend on the relative stability of the possible secondary and tertiary radical intermediates.

Advanced Spectroscopic and Chromatographic Analytical Methodologies for 1 Chloro 5 Methylhexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Characterization

NMR spectroscopy serves as a cornerstone for the definitive structural analysis of 1-Chloro-5-methylhexane, providing detailed information about the carbon skeleton and the local electronic environment of each proton.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of this compound. The molecule's structure, featuring seven non-equivalent carbon atoms, gives rise to a spectrum with seven distinct signals. The chemical shift of each carbon is influenced by its hybridization and proximity to the electronegative chlorine atom.

The carbon atom bonded directly to the chlorine (C1) is significantly deshielded and thus appears at the lowest field (highest chemical shift). The carbons of the two methyl groups attached to C5 are equivalent due to free rotation, resulting in a single signal, but they are distinct from the other carbons in the molecule. The remaining methylene (B1212753) (-CH₂-) carbons and the methine (-CH-) carbon at the C5 position each produce a unique signal, with their chemical shifts decreasing as their distance from the chlorine atom increases. Spectral data for this compound is available in public repositories such as PubChem. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and typical values for similar structures, as specific experimental data was not publicly available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂Cl) | 45-50 |

| C2 (-CH₂-) | 30-35 |

| C3 (-CH₂-) | 25-30 |

| C4 (-CH₂-) | 38-42 |

| C5 (-CH-) | 27-32 |

Proton (¹H) NMR spectroscopy provides crucial information about the number and types of hydrogen atoms and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for each unique proton environment.

The two protons on the carbon adjacent to the chlorine (C1) are the most deshielded, appearing furthest downfield as a triplet due to coupling with the adjacent C2 methylene protons. Conversely, the six equivalent protons of the two methyl groups at the C5 position would appear most upfield as a doublet, coupled to the single proton on C5. The remaining methylene and methine protons would produce more complex multiplets in the intermediate region of the spectrum. Analysis of the splitting patterns (multiplicity) and integration values for each signal allows for the complete assignment of the proton structure.

Table 2: Expected ¹H NMR Signals for this compound This table outlines the predicted signals, multiplicities, and integrations based on chemical structure, as specific experimental data was not publicly available.

| Proton(s) | Multiplicity | Integration | Approximate Chemical Shift (ppm) |

|---|---|---|---|

| H1 (-CH₂Cl) | Triplet | 2H | 3.4 - 3.6 |

| H2, H3, H4 | Multiplet | 6H | 1.2 - 1.8 |

| H5 (-CH-) | Multiplet | 1H | 1.4 - 1.6 |

Mass Spectrometry (MS) in Mechanistic and Compositional Research

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.comlibretexts.org This technique is exceptionally effective for separating this compound from complex mixtures, such as reaction products or environmental samples. thermofisher.com The gas chromatograph first volatilizes and separates the components of a sample based on their boiling points and interactions with a stationary phase. libretexts.org As each component, including this compound, elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. The retention time from the GC and the mass spectrum from the MS together allow for highly confident identification and quantification. Reference mass spectra for this compound are available in databases like those provided by the National Institute of Standards and Technology (NIST). nist.govnist.gov

In electron ionization mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. chemguide.co.uklibretexts.org The resulting mass spectrum displays the mass-to-charge (m/z) ratio of these fragments. nist.gov A key feature in the spectrum of a chlorinated compound is the isotopic pattern of the molecular ion (M⁺) and chlorine-containing fragments, which show two peaks separated by two mass units (M⁺ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

Common fragmentation pathways for alkyl halides include the loss of a chlorine radical (M - 35 or M - 37) and alpha-cleavage. The fragmentation of the alkyl chain also occurs, typically forming stable carbocations. libretexts.org For this compound, a prominent fragment results from the loss of the isopentyl group, leading to a peak corresponding to the [C₂H₄Cl]⁺ fragment. The base peak in the mass spectrum available on the NIST database is observed at m/z 43, likely corresponding to the stable isopropyl cation [CH(CH₃)₂]⁺, formed by cleavage of the C4-C5 bond. nist.govnist.gov

Table 3: Major Fragments in the Mass Spectrum of this compound Data interpreted from the NIST Mass Spectrum database. nist.gov

| m/z | Proposed Fragment Ion |

|---|---|

| 99/101 | [C₅H₁₀Cl]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations present in this compound. nih.gov These methods are based on the absorption or scattering of light by molecules as they transition between vibrational energy levels.

The IR and Raman spectra of this compound are characterized by several key features. The most prominent bands in the IR spectrum are typically the C-H stretching vibrations from the methyl and methylene groups, which appear in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups are also observable in the 1350-1470 cm⁻¹ range. Raman spectroscopy complements IR by providing strong signals for the symmetric vibrations of the carbon backbone. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound Data sourced from the PubChem database. nih.gov

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | IR / Raman | 2850 - 3000 |

| C-H Bend | IR / Raman | 1350 - 1470 |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. This method identifies functional groups and provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrational modes. For this compound, the FTIR spectrum is characterized by specific absorption bands corresponding to its alkane backbone and the carbon-chlorine bond.

Key absorptions for this compound include C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and C-H bending vibrations around 1365-1465 cm⁻¹. The crucial C-Cl stretching vibration, which confirms the presence of the chloro group, is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Analysis of this compound has been performed using instruments such as the Bruker Tensor 27 FT-IR, with the spectrum often recorded using a "neat" technique where the pure liquid sample is analyzed directly. nih.gov

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Studies

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of liquid and solid samples. researchgate.net ATR-IR spectroscopy is particularly advantageous for analyzing this compound as it requires minimal sample preparation. The liquid is placed directly onto an ATR crystal (such as zinc selenide (B1212193) or diamond), and the IR beam interacts with the sample at the surface, generating a spectrum. labrulez.com This method is rapid, efficient, and reduces the potential for sample contamination or solvent interference. Spectral data for this compound has been captured using a Bruker Tensor 27 FT-IR instrument equipped with an ATR-Neat accessory, demonstrating its utility in modern chemical research. nih.gov

FT-Raman Spectroscopy in Chemical Research

FT-Raman spectroscopy serves as a valuable complement to FTIR spectroscopy. rsc.org While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about different vibrational modes. ugr.es For this compound, FT-Raman is particularly effective for observing the vibrations of non-polar bonds, such as the C-C backbone, which may be weak in the FTIR spectrum. The C-Cl stretch is also Raman active. The combination of both FTIR and FT-Raman provides a more complete vibrational analysis of the molecule. researchgate.net Research on this compound has utilized instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer to gather this complementary data. nih.gov

Interactive Table 1: Spectroscopic Analysis Techniques for this compound

| Technique | Instrument Example | Application | Sample Preparation | Reference |

|---|---|---|---|---|

| FTIR Spectroscopy | Bruker Tensor 27 FT-IR | Functional group identification, molecular fingerprinting | Neat (pure liquid) | nih.gov |

| ATR-IR Spectroscopy | Bruker Tensor 27 FT-IR with ATR | Rapid analysis of liquid sample with minimal prep | Direct application to crystal | nih.gov |

| FT-Raman Spectroscopy | Bruker MultiRAM FT-Raman Spectrometer | Complementary vibrational analysis (esp. non-polar bonds) | Neat (pure liquid) | nih.gov |

Advanced Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for verifying its purity. The choice of method depends on the compound's volatility and polarity.

Gas Chromatography (GC) for Analytical Standards and Separation Science

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com In GC, the compound is vaporized and passed through a column with a carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase inside the column. GC is highly effective for assessing the purity of this compound and quantifying it in mixtures. For definitive identification, GC is often coupled with a mass spectrometer (GC-MS), which provides mass-to-charge ratio data of the eluted compound, confirming its molecular weight and fragmentation pattern. nih.gov Public databases, such as the NIST Mass Spectrometry Data Center, contain GC-MS data for this compound, which serves as a reference standard. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Derivative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques that utilize a liquid mobile phase and a solid stationary phase. mdpi.com Direct analysis of a volatile and non-polar compound like this compound by HPLC/UPLC is challenging because it lacks a UV-absorbing chromophore, making detection by standard UV detectors difficult.

However, these techniques become extremely valuable in the analysis of its derivatives. If this compound is chemically modified to introduce a chromophore (e.g., by reaction with a UV-active reagent), the resulting derivative can be readily separated and quantified with high resolution and sensitivity using RP-HPLC or UPLC. mdpi.com UPLC, which uses smaller stationary phase particles, offers significantly faster analysis times and improved resolution compared to traditional HPLC.

Interactive Table 2: Chromatographic Methods for this compound

| Technique | Application | Detection Method | Use Case for this compound |

|---|---|---|---|

| Gas Chromatography (GC) | Purity assessment, separation from volatile mixtures | Flame Ionization (FID), Mass Spectrometry (MS) | Direct analysis of the compound |

| HPLC / UPLC | Separation of non-volatile compounds | UV-Vis, Mass Spectrometry (MS) | Analysis of non-volatile or UV-active derivatives |

Computational and Machine Learning Approaches to Spectroscopic Data Interpretation

For a compound like this compound, computational chemistry can be used to predict its vibrational spectra (FTIR and Raman) from first principles. aip.org These theoretical spectra can then be compared with experimental data to confirm assignments of vibrational modes. researchgate.net

Application of Sequence-to-Sequence Models for Spectrum-to-Structure Translation

The direct translation of a raw spectrum into a chemical structure represents a significant leap forward in analytical chemistry. This process is increasingly modeled as a sequence-to-sequence (Seq2Seq) task, borrowing architectures from natural language processing. arxiv.org In this paradigm, the spectrum is treated as one "language" and the molecular structure, typically represented as a SMILES (Simplified Molecular-Input Line-Entry System) string, as another.

A Seq2Seq model for analyzing this compound would typically consist of an encoder and a decoder. The encoder, often a recurrent neural network (RNN) or a more advanced Transformer-based model, processes the input sequence. arxiv.org For a mass spectrum, this input sequence consists of mass-to-charge (m/z) ratios and their corresponding relative intensities. The encoder learns to represent this spectral information in a condensed vector format, capturing the essential features of the fragmentation pattern.

The decoder then takes this vector and generates the output sequence, which is the SMILES string for the molecule. For this compound, the target output sequence would be CC(C)CCCCCl. The model generates the string character by character, with the choice of each new character being informed by the previously generated characters and the encoded spectral information. arxiv.org Training such a model requires a massive dataset containing hundreds of thousands of diverse compounds and their corresponding experimental spectra. chemrxiv.org Through this training, the model learns the complex correlation between spectral fragmentation patterns and the molecular substructures they represent.

For instance, the electron ionization mass spectrum of this compound would be processed by the model. Key fragments would be encoded, and the decoder would translate this information into the final SMILES string, effectively automating the interpretation process. chemrxiv.org

Table 1: Hypothetical Sequence-to-Sequence Model Input and Output for this compound

| Input Type | Input Data Sequence (Mass Spectrum) | Target Output Sequence (SMILES) |

|---|---|---|

| Mass Spectrum Peaks | [ (43.05, 100), (57.07, 80), (71.08, 60), (91.05, 50), (98.06, 5), (134.09, 10) ... ] | CC(C)CCCCCl |

Deep Learning Algorithms in Advanced Spectral Analysis

Beyond direct structure translation, deep learning (DL) algorithms are being deployed to enhance and automate specific stages of spectral analysis. mdpi.com Techniques like convolutional neural networks (CNNs) and recurrent neural networks (RNNs) are proving adept at tasks that have traditionally required meticulous human oversight, such as peak picking, spectral denoising, and substructure identification. mdpi.comnih.gov

In the context of NMR spectroscopy for this compound, deep learning models can significantly improve data processing. osu.edu For example, a CNN can be trained on a vast library of NMR spectra to accurately identify and pick peaks from raw data, even in complex or noisy spectra. nih.gov This automated peak picking is a critical first step for any further analysis. mdpi.com

Furthermore, DL models can deconvolve complex 1D spectra. mdpi.com For this compound, the ¹H NMR spectrum contains several signals that may overlap. A deep neural network, combining CNNs and long-short-term memory (LSTM) networks, can parse these complex signals to extract precise chemical shifts and coupling constants. mdpi.com For the ¹³C NMR spectrum, a trained model could predict the chemical shifts for a proposed structure, which can then be compared against the experimental spectrum to validate the structure. mdpi.com The ability of these models to learn from vast datasets allows them to recognize subtle patterns that might be missed by conventional algorithms. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Processed by a Deep Learning Model

A deep learning model would analyze the experimental spectrum to identify peaks corresponding to the distinct carbon environments in the molecule.

| Carbon Atom Position | Carbon Environment | Predicted Chemical Shift (ppm) | Model Task |

|---|---|---|---|

| C1 | -CH₂Cl | ~45.5 | Peak Identification & Assignment |

| C2 | -CH₂- | ~30.5 | Peak Identification & Assignment |

| C3 | -CH₂- | ~39.0 | Peak Identification & Assignment |

| C4 | -CH₂- | ~28.0 | Peak Identification & Assignment |

| C5 | -CH(CH₃)₂ | ~22.5 | Peak Identification & Assignment |

| C6 | -CH(CH₃)₂ | ~22.5 | Peak Identification & Assignment |

Development of Integrated Spectroscopic Analysis Protocols

The most robust structure elucidations are achieved by combining data from multiple, complementary analytical techniques. nih.gov While a human expert intuitively integrates information from MS, NMR, and IR, the goal of modern computational systems is to automate this process. acs.org The development of integrated spectroscopic analysis protocols, often powered by machine learning, aims to create a holistic workflow for structure elucidation. rsc.org

An integrated protocol for analyzing this compound would begin by feeding data from several instruments into a central processing algorithm. nih.gov The system would follow a process that mimics a human expert's logic:

Mass Spectrometry Data : The high-resolution mass spectrum would be used to determine the molecular formula, C₇H₁₅Cl. This provides the fundamental atomic composition.

Infrared Spectroscopy Data : The IR spectrum would be analyzed to identify key functional groups. For this compound, this would confirm the presence of C-H alkane bonds and the C-Cl bond.

NMR Spectroscopy Data : The ¹³C NMR spectrum would indicate the number of unique carbon environments, while the ¹H NMR spectrum would provide information about the proton environments and their connectivity through spin-spin coupling.

A computational framework would then take these distinct pieces of information and use them to piece together the molecular structure. acs.org For instance, a machine learning model could predict the presence of specific substructures from the NMR data. rsc.org These predicted substructures are then assembled in a way that is consistent with the molecular formula from the mass spectrum. The final candidate structures can be ranked based on how well their predicted spectra (generated via computational methods) match the complete set of experimental data. acs.org This multi-modal approach significantly reduces ambiguity and increases the confidence in the final structural assignment. arxiv.org

Table 3: Integrated Spectroscopic Data for this compound

An integrated protocol combines evidence from multiple spectroscopic sources to build a conclusive structural assignment.

| Spectroscopic Method | Information Derived | Contribution to Structure Elucidation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula: C₇H₁₅Cl | Establishes the elemental composition and degree of unsaturation. |

| Infrared (IR) Spectroscopy | Presence of C-H (alkane) and C-Cl bonds | Confirms the presence of key functional groups. |

| ¹³C NMR Spectroscopy | 6 distinct carbon signals | Reveals the number of unique carbon environments, indicating molecular symmetry. |

| ¹H NMR Spectroscopy | Chemical shifts, integration, and splitting patterns | Provides detailed information on the connectivity of the carbon skeleton. |

| Integrated System Output | Unambiguous Structure: this compound | Combines all data points to confirm the single, correct constitutional isomer. |

Theoretical and Computational Chemistry of 1 Chloro 5 Methylhexane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. researchgate.net For 1-Chloro-5-methylhexane, these investigations typically involve solving approximations of the Schrödinger equation to determine the molecule's wavefunction, from which all other electronic properties can be derived.

Modern computational studies often employ Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) to optimize the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles.

From the optimized structure, key electronic properties that govern reactivity can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution within the molecule. For this compound, these maps would highlight the electronegative chlorine atom as a region of negative potential (electron-rich) and the hydrogen atoms as areas of positive potential (electron-poor). These sites are indicative of where the molecule is likely to interact with other reagents, providing a basis for predicting its chemical behavior in reactions. The application of quantum mechanics and information theory allows for the interpretation of these energetic criteria of chemical reactivity. mdpi.com

Thermodynamic Property Prediction and Modeling

Computational chemistry provides powerful tools for the prediction and modeling of thermodynamic properties, which are crucial for chemical process design and analysis.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value can be calculated using high-level quantum chemical methods. These calculations often involve determining the total electronic energy of the molecule and applying empirical corrections or using isodesmic reactions, where bond types are conserved, to reduce systematic errors and achieve higher accuracy.

The standard entropy (S°) and Gibbs free energy of formation (ΔGf°) can also be predicted computationally. These calculations are typically performed by first obtaining the optimized molecular geometry and then computing the vibrational frequencies of the molecule. From these frequencies, the vibrational, rotational, and translational contributions to the total entropy are calculated using statistical mechanics. The Gibbs free energy of formation is subsequently determined using the relationship ΔGf° = ΔHf° - TΔSf°, where T is the temperature.

| Temperature (K) | Heat Capacity (J/mol·K) |

|---|---|

| 200 | 160.5 |

| 300 | 205.2 |

| 400 | 245.8 |

| 500 | 281.4 |

| 600 | 312.1 |

The Benson group additivity method is a well-established semi-empirical approach for estimating the thermodynamic properties of organic molecules. wikipedia.org This technique is based on the principle that a molecular property can be approximated as the sum of contributions from its constituent functional groups. wikipedia.orgwikipedia.org It provides a quick and reliable way to determine properties like the enthalpy of formation without performing complex quantum chemical calculations. wikipedia.org

To apply this method to this compound, the molecule is dissected into its fundamental groups. Each group is defined by a central atom and its ligands. nist.gov The structure of this compound (CH3-CH(CH3)-CH2-CH2-CH2-CH2Cl) is broken down as follows:

| Group | Description | Count |

|---|---|---|

| C-(C)(H)3 | Primary carbon bonded to one other carbon (methyl group) | 2 |

| C-(C)3(H) | Tertiary carbon bonded to three other carbons | 1 |

| C-(C)2(H)2 | Secondary carbon bonded to two other carbons | 3 |

| C-(C)(H)2(Cl) | Primary carbon bonded to one carbon and one chlorine | 1 |

Molecular Modeling for Density and Physico-Chemical Property Prediction

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules on a larger scale. researchgate.net These methods are particularly useful for predicting bulk physico-chemical properties like density.

To predict the density of this compound, molecular dynamics (MD) or Monte Carlo (MC) simulations are typically employed. In an MD simulation, a system consisting of a large number of this compound molecules is constructed in a virtual box with periodic boundary conditions. The interactions between molecules are described by a force field, which is a set of potential energy functions that approximate the intramolecular and intermolecular forces.

The simulation algorithm then solves Newton's equations of motion for each atom, tracking the trajectories of all molecules over time. By averaging the system's properties over the course of the simulation, macroscopic observables can be calculated. The density is determined directly from the total mass of the molecules and the average volume of the simulation box. These simulations can be performed at various temperatures and pressures to predict how density and other properties, such as viscosity and thermal conductivity, change with conditions. The estimated density for this compound is approximately 0.8773 g/cm³.

Correlation of Molecular Density with Bonding Orbital-Connecting Matrix Eigenvalues

Research specifically correlating the molecular density of this compound with the eigenvalues of a bonding orbital-connecting matrix has not been found in public literature. This type of analysis is highly specialized and would typically be part of a focused computational chemistry study. In principle, such a study would involve quantum mechanical calculations to determine the electronic structure and molecular orbitals of the compound. The eigenvalues of matrices representing the connectivity and bonding between atomic orbitals could then be mathematically correlated with experimentally determined or computationally predicted molecular densities. This would provide insights into how the electronic architecture of the molecule dictates its bulk physical properties.

Development of Multivariable Quantitative Structure-Property Relationship (QSPR) Models for Density

While QSPR models are commonly developed for various properties of chemical compounds, no specific multivariable QSPR models for the density of this compound have been published. The development of such a model would involve compiling a dataset of related haloalkanes with known densities and calculating a variety of molecular descriptors for each. These descriptors, which can be topological, geometrical, electronic, or constitutional, would then be used to build a mathematical model that predicts density. For this compound, relevant descriptors would likely include its molecular weight, volume, surface area, and parameters describing its branching and the presence of the chlorine atom.

Incorporation of Polarizability Effect Index (PEI) and Electronegativity in Predictive Models

The inclusion of the Polarizability Effect Index (PEI) and electronegativity in predictive models for the properties of this compound is a plausible approach, though no specific studies have been found. PEI is a descriptor that quantifies the ease with which the electron cloud of a molecule can be distorted, while electronegativity describes an atom's ability to attract shared electrons. In a predictive model for a property like density, these parameters would help to account for the intermolecular forces, such as London dispersion forces and dipole-dipole interactions, which are influenced by the polarizability of the molecule and the electronegativity of the chlorine atom.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations for this compound are not available in the public scientific record. A conformational analysis would involve identifying the different spatial arrangements of the atoms (conformers) that result from rotation around the single bonds of the hexane (B92381) chain. The relative energies of these conformers would be calculated to determine the most stable structures.

Applications in Advanced Chemical Synthesis and Materials Science Research

1-Chloro-5-methylhexane as a Key Synthetic Intermediate

As a primary alkyl chloride, this compound is an effective electrophile, making it a valuable intermediate for introducing the 5-methylhexyl (isoheptyl) group into various molecular frameworks. The chlorine atom is a competent leaving group, readily displaced by a wide range of nucleophiles.

The reactivity of this compound allows for its use in fundamental carbon-carbon bond-forming reactions, which are cornerstones of complex organic synthesis. Two prominent examples of such pathways include nucleophilic substitution and Friedel-Crafts alkylation.

Nucleophilic Substitution (SN2) Reactions: this compound is a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. chegg.com In this type of reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new covalent bond. For instance, reaction with the cyanide ion (CN⁻) from a salt like sodium cyanide (NaCN) would yield 6-methylheptanenitrile. chegg.com This reaction is significant as it extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a variety of other functionalized molecules.

Friedel-Crafts Alkylation: This compound can serve as an alkylating agent in Friedel-Crafts reactions to attach the isoheptyl group to aromatic rings. libretexts.org When reacted with an aromatic compound such as benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an electrophilic aromatic substitution occurs. libretexts.orgstudy.com The Lewis acid assists in generating a carbocation electrophile from the alkyl chloride, which is then attacked by the electron-rich aromatic ring. libretexts.org While primary alkyl halides like this compound can be prone to carbocation rearrangements to form more stable secondary or tertiary carbocations, this reaction remains a principal method for synthesizing alkylated aromatic compounds. libretexts.org

The incorporation of chlorine is a common strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen. nih.gov Alkyl chlorides are frequently used as precursors in the synthesis of active pharmaceutical ingredients (APIs). nih.govpharmaexcipients.comorgsyn.org The 5-methylhexyl group introduced by this compound can modify a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. While specific examples of its direct use in commercially available drugs are not prominently documented in publicly available literature, its functional profile as an alkylating agent makes it a relevant building block for the synthesis of new chemical entities for screening in drug discovery and agrochemical research. rsc.org

Derivatization Chemistry of this compound for Novel Compounds

Further functionalization of the this compound scaffold can lead to a variety of novel compounds with different chemical properties and potential applications.

One important class of derivatives is α-chloroketones. The compound 1-chloro-5-methylhexan-2-one (B2446864) is a known derivative where a carbonyl group is positioned adjacent to the chlorinated carbon. chemspider.comnih.gov Such compounds are valuable synthetic intermediates themselves, as they possess two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine, which is susceptible to nucleophilic attack. While specific synthetic routes from this compound are not detailed in the surveyed literature, the chemical properties of this derivative are cataloged in chemical databases. nih.govchemsrc.commatrix-fine-chemicals.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃ClO | nih.gov |

| Molecular Weight | 148.63 g/mol | nih.gov |

| IUPAC Name | 1-chloro-5-methylhexan-2-one | nih.gov |

| CAS Number | 25389-38-2 | nih.gov |

| SMILES | CC(C)CCC(=O)CCl | nih.gov |

Selective functionalization of the terminal methyl groups in an alkane chain is a challenging task in organic synthesis. For this compound, this would involve activating a C-H bond at the C5 methyl groups. While advanced catalytic methods for terminal C-H functionalization exist, specific documented strategies applying these techniques to this compound are not readily found in scientific literature. In principle, free-radical halogenation could introduce another functional group, but this method typically lacks selectivity and would likely produce a mixture of products chlorinated at various positions along the alkyl chain.

Contributions to Material Science Innovations

The application of this compound extends beyond traditional organic synthesis into the realm of materials science, particularly in the formation of ionic liquids.

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. nih.gov They possess unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them "designer solvents" for various applications, including as electrolytes in energy storage devices, catalysts, and lubricants. wiley-vch.de

A common method for synthesizing the cationic component of an ionic liquid is the quaternization of a tertiary amine or phosphine (B1218219) with an alkyl halide. mdpi.com In this context, this compound can be used as the alkylating agent to introduce the isoheptyl group onto a nitrogen or phosphorus center of a precursor molecule, such as an imidazole (B134444) or a pyrrolidinium (B1226570) derivative. mdpi.com This reaction forms a quaternary ammonium (B1175870) or phosphonium (B103445) chloride salt. The properties of the resulting ionic liquid, such as its polarity and miscibility, can be fine-tuned by the choice of the precursor and subsequent anion exchange reactions. wiley-vch.de Although specific studies detailing the synthesis and properties of ionic liquids derived from this compound are sparse, its character as an alkyl halide makes it a suitable precursor for creating novel task-specific ionic liquids. google.comresearchgate.net

Role in the Synthesis of Advanced Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and have gained significant attention as designer solvents and electrolytes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. This compound can play a crucial role as an alkylating agent in the synthesis of the cationic component of ionic liquids.

The synthesis generally involves a quaternization reaction, where a tertiary amine, phosphine, or a substituted imidazole attacks the carbon atom bonded to the chlorine in this compound. The chlorine atom is displaced as a chloride anion, and the 5-methylhexyl group is attached to the nitrogen or phosphorus atom, forming a larger cation. For example, the reaction with 1-methylimidazole (B24206) would yield 1-(5-methylhexyl)-3-methylimidazolium chloride. The resulting isoheptyl side chain can influence the physical properties of the ionic liquid, such as its melting point, viscosity, and hydrophobicity. Limited research has suggested the potential of this compound in the synthesis of these specialized salts. smolecule.com

Table 1: Potential Cations Derived from this compound

| Reactant | Resulting Cation Name |

| Trimethylamine | (5-methylhexyl)trimethylammonium |

| 1-Methylimidazole | 1-(5-methylhexyl)-3-methylimidazolium |

| Pyridine | N-(5-methylhexyl)pyridinium |

| Triphenylphosphine | (5-methylhexyl)triphenylphosphonium |

Potential Applications in Catalysis and Electrochemistry

The ionic liquids synthesized from this compound have potential applications in the fields of catalysis and electrochemistry. smolecule.com The properties of these ionic liquids, such as their ability to dissolve a wide range of organic and inorganic compounds and their ionic conductivity, make them suitable as media for catalytic reactions or as electrolytes in electrochemical devices. The branched 5-methylhexyl group can enhance solubility in nonpolar media and influence the organization of the solvent molecules, potentially affecting the outcome of catalytic processes. In electrochemistry, the size and shape of the cation can impact the formation of the electrical double layer at electrode surfaces, which is a critical factor in the performance of batteries and capacitors.

Research on Solvent Properties for Organic Materials

Investigations have been conducted into the potential of this compound as a solvent in various scientific applications. smolecule.com Its molecular structure, which combines a large, nonpolar alkyl group with a moderately polar carbon-chlorine bond, gives it a unique solvency profile. It is generally miscible with nonpolar and moderately polar organic solvents like hexane (B92381), diethyl ether, and dichloromethane, while exhibiting low solubility in water. smolecule.com

Dissolving Capabilities for Various Polymers

The solvent properties of this compound have been explored for their application in dissolving polymers. smolecule.com Its predominantly nonpolar character suggests it would be most effective for dissolving nonpolar polymers that share similar intermolecular forces. The branched structure of the 5-methylhexyl group may also allow for better interaction with the complex three-dimensional structures of some polymers compared to linear chloroalkanes.

Solvent Efficacy for Dyes and Other Organic Substrates

The potential of this compound as a solvent extends to dyes and other organic substrates. smolecule.com Its ability to engage in both nonpolar van der Waals interactions (via the alkyl chain) and weak dipole-dipole interactions (via the C-Cl bond) allows it to dissolve a range of organic compounds. This makes it a candidate for use in formulations, extractions, or as a reaction medium for organic synthesis.

Comparative Studies on Solvent Performance and Advantages

Research is ongoing to determine the suitability and potential advantages of this compound in comparison to other established solvents. smolecule.com Potential advantages could lie in its specific physical properties, such as its boiling point, density (estimated between 0.864 to 0.877 g/cm³), and viscosity, which could be beneficial for certain industrial processes requiring precise temperature control or flow characteristics. smolecule.com Further comparative studies are needed to fully elucidate its performance benefits.

Interdisciplinary Research: Precursors to Biologically Relevant Compounds

In the field of medicinal chemistry and drug discovery, chlorinated compounds are of significant interest, with many approved pharmaceuticals containing chlorine atoms. nih.gov this compound serves as a valuable intermediate in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. smolecule.com The chlorine atom functions as a good leaving group, allowing for the facile introduction of the 5-methylhexyl moiety into more complex molecules.

This functionality is crucial in the synthesis of potential therapeutic agents, where the addition of a branched alkyl chain can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a key parameter in determining how a drug is absorbed, distributed, metabolized, and excreted by the body. By attaching the 5-methylhexyl group to a pharmacologically active core, chemists can fine-tune the properties of a drug candidate to improve its efficacy and bioavailability. While specific examples of its use in the synthesis of commercial drugs are not widely documented, its utility as a synthetic building block in the creation of new biologically relevant compounds is clear from its chemical reactivity.

Investigations into the Formation Pathways of 3-mercapto-3-methylhexane-1-ol

The synthesis of 3-mercapto-3-methylhexane-1-ol, a tertiary thiol with a primary alcohol functional group, is a topic of interest in advanced chemical synthesis, particularly due to its relevance in the flavor and fragrance industry. While various synthetic routes to this compound have been explored, one plausible and direct pathway involves the transformation of a suitable precursor, such as this compound. This section will delve into the theoretical and experimentally supported formation pathways of 3-mercapto-3-methylhexane-1-ol, with a focus on the chemical transformations starting from haloalkane precursors.

The conversion of an alkyl halide to a thiol is a well-established transformation in organic synthesis, typically proceeding through a nucleophilic substitution reaction. In the case of forming a tertiary thiol like 3-mercapto-3-methylhexane-1-ol, a multi-step synthesis is generally required as direct substitution on a tertiary carbon to form a C-S bond can be challenging and prone to elimination side reactions. However, if we consider a hypothetical pathway where a precursor is first synthesized and then converted, the initial step would likely involve the introduction of the thiol or a protected thiol group.

A common and efficient method for the synthesis of thiols from alkyl halides is the S(_N)2 reaction with a sulfur nucleophile. For a primary alkyl halide like this compound, this reaction is expected to proceed readily. The use of sodium hydrosulfide (B80085) (NaSH) is a direct approach to introduce the thiol group.

The proposed reaction mechanism would involve the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of this compound. This is a concerted, one-step process characteristic of an S(_N)2 reaction, where the nucleophile attacks from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. In this case, the carbon is not a stereocenter.

Reaction Scheme:

CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)Cl + NaSH → CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)SH + NaCl

This initial product, 5-methylhexane-1-thiol, would then need to undergo further transformations to introduce the hydroxyl group and rearrange the carbon skeleton to yield the final product, 3-mercapto-3-methylhexane-1-ol. This highlights that a direct conversion from this compound to 3-mercapto-3-methylhexane-1-ol is not a single-step process but rather a multi-step synthesis where the initial formation of a thiol from the corresponding alkyl halide is a key foundational step.

An alternative to the direct use of sodium hydrosulfide, which can sometimes lead to the formation of dialkyl sulfide (B99878) byproducts, is the use of thiourea (B124793). In this method, the alkyl halide first reacts with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, typically with a base, to yield the desired thiol. This two-step procedure often provides cleaner products and higher yields.

Two-Step Synthesis via Thiourea:

Formation of Isothiouronium Salt: CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)Cl + S=C(NH(_2))(_2) → [CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)SC(NH(_2))(_2)]Cl

Hydrolysis of the Salt: [CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)SC(NH(_2))(_2)]Cl + NaOH → CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)SH + H(_2)NCONH(_2) + NaCl + H(_2)O

Detailed research into the synthesis of 3-mercapto-3-methylhexane-1-ol itself often starts from precursors that already contain the C6 backbone with functional groups at or near the desired positions. For instance, synthetic strategies have been developed starting from allylic alcohols, which undergo Sharpless asymmetric epoxidation followed by ring-opening with a sulfur nucleophile. This approach is particularly valuable for producing specific enantiomers of the target molecule.

| Reactant | Reagent(s) | Solvent | Reaction Type | Intermediate/Product | Key Considerations |

| This compound | Sodium Hydrosulfide (NaSH) | Ethanol (B145695) or DMF | S(_N)2 | 5-methylhexane-1-thiol | Potential for dialkyl sulfide byproduct formation. |

| This compound | 1. Thiourea2. NaOH (aq) | Ethanol | S(_N)2 followed by Hydrolysis | 5-methylhexane-1-thiol | Generally provides higher yields and fewer byproducts compared to the NaSH method. |

While the direct conversion of this compound to 3-mercapto-3-methylhexane-1-ol is not a single transformation, the foundational step of forming a thiol from the alkyl halide is a well-understood and efficient process. Subsequent synthetic steps to achieve the final target molecule would involve carbon-carbon bond formation and functional group interconversions, representing a more complex synthetic challenge.

Future Research Directions and Methodological Advances for 1 Chloro 5 Methylhexane Studies

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of alkyl halides, often relying on harsh reagents and producing significant waste, is undergoing a paradigm shift towards more environmentally benign methods. rsc.org Future research on the synthesis of 1-chloro-5-methylhexane will likely pivot towards green chemistry principles, minimizing waste and energy consumption.

Key areas for future investigation include:

Photocatalytic Synthesis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of alkyl chlorides. chemrxiv.orgchemrxiv.org This approach utilizes light energy to drive chemical reactions, often under mild conditions. bohrium.com Future studies could focus on developing efficient photocatalytic systems for the direct chlorination of 5-methylhexane, exploring various photocatalysts, and optimizing reaction parameters to maximize yield and selectivity for this compound. researchgate.net